RGH-1756

Description

Properties

CAS No. |

207277-37-0 |

|---|---|

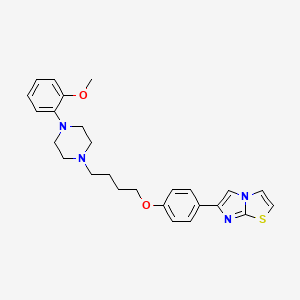

Molecular Formula |

C26H30N4O2S |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

6-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]phenyl]imidazo[2,1-b][1,3]thiazole |

InChI |

InChI=1S/C26H30N4O2S/c1-31-25-7-3-2-6-24(25)29-15-13-28(14-16-29)12-4-5-18-32-22-10-8-21(9-11-22)23-20-30-17-19-33-26(30)27-23/h2-3,6-11,17,19-20H,4-5,12-16,18H2,1H3 |

InChI Key |

XFCPMLXQURUUPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-methoxy-phenyl)-4-(4-(4-(6-imidazol(2,1-b) thiazolyl)-phenoxy)-butyl-4-(14)C)-piperazine dimethane RGH-1756 RGH1756 |

Origin of Product |

United States |

Foundational & Exploratory

RGH-1756: A Technical Deep Dive into its Mechanism of Action as a Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGH-1756 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This document provides an in-depth technical guide on the mechanism of action of this compound, summarizing its binding affinity, selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular interactions are presented to facilitate further research and development in this area.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of the dopamine D3 receptor. As a member of the D2-like receptor family, the D3 receptor is coupled to Gi/o proteins. Upon activation by its endogenous ligand, dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By binding to the D3 receptor, this compound blocks the binding of dopamine, thereby inhibiting this downstream signaling pathway. This antagonism is believed to underlie its potential therapeutic effects in various neuropsychiatric disorders.

Quantitative Pharmacological Profile

While specific Ki values for this compound are not publicly available in the provided search results, it is consistently described as having a strong and selective antagonist activity on human D3 receptors with less pronounced activity on human D2L and 5-HT1A receptors.[1] PET studies have confirmed its binding to D3 receptors in the brain.[2]

Table 1: Summary of this compound Binding Characteristics (Qualitative)

| Target Receptor | Interaction | Affinity/Selectivity |

| Dopamine D3 | Antagonist | High affinity and selectivity |

| Dopamine D2L | Antagonist | Less pronounced activity compared to D3 |

| Serotonin 5-HT1A | - | Less pronounced activity compared to D3 |

Dopamine D3 Receptor Downstream Signaling

The antagonism of the D3 receptor by this compound interrupts the canonical Gi/o-protein coupled signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

References

RGH-1756: A Deep Dive into its Dopamine D3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGH-1756 is a novel pharmacological agent characterized by its high affinity and selectivity for the dopamine (B1211576) D3 receptor. Developed by Gedeon Richter, this compound has been a subject of interest in neuroscience research, particularly in studies investigating the role of the D3 receptor in various central nervous system disorders. This technical guide provides an in-depth analysis of the dopamine D3 receptor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

While in vitro studies have highlighted the promising selective binding profile of this compound, it is noteworthy that in vivo positron emission tomography (PET) studies in non-human primates have shown low specific binding in the brain. This observation was not attributed to competition with endogenous dopamine but rather suggested that the in vivo environment may present challenges for radioligand binding to the relatively low-density D3 receptors.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound is best understood through a quantitative comparison of its binding affinities (Ki values) for the dopamine D3 receptor versus other dopamine receptor subtypes and a panel of other neurotransmitter receptors. The following tables summarize the available in vitro binding data.

Table 1: Binding Affinity of this compound for Human Dopamine Receptor Subtypes

| Receptor | Ki (nM) |

| Dopamine D3 | [Data not publicly available] |

| Dopamine D2L | [Data not publicly available] |

| Dopamine D2S | [Data not publicly available] |

| Dopamine D1 | [Data not publicly available] |

| Dopamine D4 | [Data not publicly available] |

| Dopamine D5 | [Data not publicly available] |

Table 2: Off-Target Binding Profile of this compound

| Receptor/Transporter/Ion Channel | Ki (nM) or % Inhibition @ [Concentration] |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | [Data not publicly available] |

| Adrenergic Receptors (e.g., α1, α2, β) | [Data not publicly available] |

| Histamine H1 Receptor | [Data not publicly available] |

| Muscarinic M1 Receptor | [Data not publicly available] |

| Dopamine Transporter (DAT) | [Data not publicly available] |

| Serotonin Transporter (SERT) | [Data not publicly available] |

| Norepinephrine Transporter (NET) | [Data not publicly available] |

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments typically employed in the characterization of such a compound.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine D3 receptors and other target receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human recombinant dopamine D3 receptor (or other receptors of interest).

-

Radioligand (e.g., [³H]-Spiperone for D2/D3 receptors).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well microplate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays: [³⁵S]GTPγS Binding

Functional assays, such as the [³⁵S]GTPγS binding assay, are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR) like the dopamine D3 receptor.

Objective: To characterize the functional activity of this compound at the dopamine D3 receptor.

Materials:

-

Cell membranes from cell lines expressing the human D3 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

A known D3 receptor agonist (e.g., quinpirole).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Pre-incubation (for antagonist testing): Pre-incubate the cell membranes with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of a D3 agonist to stimulate G protein activation.

-

GTPγS Binding: Add [³⁵S]GTPγS and GDP to the wells. The binding of the agonist to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

-

Incubation: Incubate the plates at 30°C for a specific time.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: To determine if this compound is an antagonist, the data is analyzed to see if it inhibits the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. The IC50 value can be determined, and the Schild equation can be used to calculate the pA2 value, which is a measure of antagonist potency.

Conclusion

This compound is a potent and highly selective dopamine D3 receptor antagonist in vitro. Its characterization through radioligand binding and functional assays confirms its specificity for the D3 receptor over other dopamine receptor subtypes and a wide range of other CNS targets. While its in vivo profile presents complexities, the in vitro data strongly supports its use as a valuable research tool for elucidating the physiological and pathological roles of the dopamine D3 receptor. Further disclosure of the complete binding affinity dataset will be instrumental in advancing our understanding of this intriguing compound.

RGH-1756: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGH-1756 is a chemical compound that has been investigated in preclinical research primarily for its interaction with the dopamine (B1211576) D3 receptor. It has been utilized as a putative radioligand for Positron Emission Tomography (PET) imaging to study the distribution and occupancy of D3 receptors in the brain. This guide provides an in-depth overview of the available research on this compound, including its mechanism of action, experimental applications, and the signaling pathways it targets.

Core Focus: Dopamine D3 Receptor Ligand

Research has centered on this compound as a selective ligand for the dopamine D3 receptor. In vitro studies have suggested that this compound possesses a high affinity and selectivity for this receptor subtype. However, its translation to in vivo applications has presented challenges, as detailed in the experimental data sections.

Data Presentation

In Vivo Binding Characteristics of [11C]this compound

The primary application of this compound in published research has been as a radiolabeled tracer, [11C]this compound, for PET imaging studies in non-human primates. These studies aimed to visualize and quantify dopamine D3 receptors in the brain.

| Parameter | Finding | Species | Reference |

| Specific Binding | Low specific binding observed in vivo. | Cynomolgus Monkey | [1][2] |

| In Vivo Affinity | Insufficient in vivo affinity is the likely reason for low specific binding. | Cynomolgus Monkey | [1] |

| Endogenous Dopamine Competition | Competition with endogenous dopamine is not the primary reason for low binding. | Cynomolgus Monkey | [1] |

Experimental Protocols

Radioligand Binding Assays (General Protocol)

While the specific protocol used for the initial in vitro characterization of this compound is not published, a general methodology for such an assay is as follows. This protocol is representative of standard procedures in the field.[3][4]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., dopamine D3 receptor).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., recombinant cells with human D3 receptors).

-

Radioligand with known affinity for the receptor (e.g., [3H]-spiperone).

-

Test compound (unlabeled this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) is prepared in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and ligands.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

PET Imaging with [11C]this compound in Monkeys (General Protocol)

The following is a generalized protocol based on descriptions of PET imaging studies with novel radioligands in non-human primates.[2][5]

Objective: To evaluate the in vivo binding characteristics of [11C]this compound to dopamine D3 receptors in the brain.

Subjects:

-

Non-human primates (e.g., cynomolgus monkeys).

Materials:

-

[11C]this compound (radiolabeled tracer).

-

PET scanner.

-

Anesthesia.

-

Venous catheters.

Procedure:

-

Animal Preparation: The monkey is anesthetized, and intravenous catheters are placed for radiotracer injection and blood sampling.

-

Radiotracer Injection: A bolus of [11C]this compound is injected intravenously.

-

PET Scan: Dynamic PET imaging of the brain is performed for a specified duration (e.g., 90-120 minutes) to measure the distribution and kinetics of the radiotracer.

-

Arterial Blood Sampling: (Optional but recommended for quantitative analysis) Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.

-

Data Analysis:

-

Time-activity curves are generated for different brain regions of interest.

-

Kinetic modeling is applied to the data to estimate binding parameters such as the distribution volume (VT) and binding potential (BPND).

-

To assess specificity, baseline scans can be compared with scans performed after the administration of a blocking agent (a non-radiolabeled drug that binds to the same receptor).

-

Signaling Pathways

This compound is presumed to exert its effects by binding to the dopamine D3 receptor, which is a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for D3 receptors involves coupling to inhibitory G proteins (Gi/o).[6][7]

Dopamine D3 Receptor Signaling Pathway

Caption: Canonical signaling pathway of the Dopamine D3 receptor.

Pathway Description:

-

Ligand Binding: this compound, as a ligand, binds to the dopamine D3 receptor on the cell surface.

-

G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated inhibitory G protein, Gi/o.

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the activity of the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, ultimately altering cellular function.

Experimental Workflow for In Vivo PET Imaging

Caption: General experimental workflow for PET imaging with [11C]this compound.

Conclusion

This compound has served as a research tool for the in vivo investigation of dopamine D3 receptors using PET imaging. The available data indicate that while it may have favorable in vitro properties, its utility as an in vivo PET radioligand is limited by low specific binding, likely due to insufficient affinity in the complex biological environment of the brain. Further research would be necessary to fully elucidate its pharmacological profile and to develop analogs with improved in vivo characteristics for neuroreceptor imaging.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preliminary PET Imaging of Microtubule-Based PET Radioligand [11C]MPC-6827 in a Nonhuman Primate Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural genomics of the human dopamine receptor system - PMC [pmc.ncbi.nlm.nih.gov]

RGH-1756: A Technical Overview of its Interaction with the Dopamine D3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binding Affinity and Kinetics of RGH-1756

This compound has been characterized as a high-affinity and selective ligand for the dopamine (B1211576) D3 receptor in in vitro studies. However, specific quantitative data such as the dissociation constant (Kd), inhibition constant (Ki), IC50, and kinetic parameters (kon and koff) have not been detailed in accessible publications.

For illustrative purposes, the following table outlines how such data would typically be presented:

| Parameter | Value | Assay Conditions | Reference |

| Ki (D3) | Data not available | e.g., Radioligand displacement assay using [3H]-Spiperone in CHO cells expressing human D3 receptors | - |

| Ki (D2) | Data not available | e.g., Radioligand displacement assay using [3H]-Spiperone in CHO cells expressing human D2 receptors | - |

| Selectivity (D2/D3) | Data not available | Calculated from the ratio of Ki values | - |

| Kd | Data not available | e.g., Saturation binding assay using [11C]this compound | - |

| kon (on-rate) | Data not available | e.g., Surface Plasmon Resonance (SPR) | - |

| koff (off-rate) | Data not available | e.g., Surface Plasmon Resonance (SPR) | - |

In vivo studies using positron emission tomography (PET) with the radiolabeled form of the compound, [11C]this compound, have indicated low specific binding in the brain. This observation suggests that despite its high in vitro affinity, factors within the in vivo environment may influence its ability to bind to the D3 receptor.

Experimental Protocols

Detailed experimental protocols for the binding assays of this compound are not publicly available. However, a representative methodology for a radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D3 receptor is described below.

Representative Radioligand Displacement Assay Protocol

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound against a known radioligand for the dopamine D3 receptor.

1. Materials:

- Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

- Radioligand: A high-affinity radiolabeled ligand for the D3 receptor (e.g., [3H]-Spiperone or [125I]-Iodosulpride).

- Test Compound: this compound.

- Non-specific Binding Control: A high concentration of a non-radiolabeled D3 receptor antagonist (e.g., Haloperidol or Spiperone).

- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

- Scintillation Cocktail.

- Glass Fiber Filters.

- 96-well plates.

2. Procedure:

- Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

- Total Binding: Wells containing only the radioligand and cell membranes.

- Non-specific Binding: Wells containing the radioligand, cell membranes, and a high concentration of the non-specific binding control.

- Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

- Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.

Caption: Dopamine D3 Receptor Signaling Cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a typical radioligand displacement assay used to determine the binding affinity of a compound like this compound.

Caption: Radioligand Displacement Assay Workflow.

Preclinical Profile of RGH-1756: A Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RGH-1756 is a novel atypical antipsychotic candidate characterized by its potent and selective antagonist activity at the dopamine (B1211576) D3 receptor. While detailed preclinical data remains largely within proprietary domains, publicly available research indicates its development and investigation for neuropsychiatric disorders. This document synthesizes the available information on this compound, focusing on its mechanism of action, analytical methodology for its detection, and a generalized view of the signaling pathway it modulates. Due to the limited public availability of comprehensive preclinical study reports, this guide will provide a high-level overview rather than an exhaustive quantitative analysis.

Mechanism of Action

This compound functions as a selective antagonist of the dopamine D3 receptor.[1][2] The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily expressed in brain regions associated with cognition, emotion, and reward. Its modulation is a key strategy in the development of treatments for conditions like schizophrenia. As an antagonist, this compound binds to the D3 receptor and blocks the action of the endogenous ligand, dopamine. This blockade is thought to contribute to its potential therapeutic effects. The compound also shows less pronounced activity on human D2L and 5-HT1A receptors.[2]

Preclinical Investigations: A High-Level Overview

While specific quantitative data from preclinical efficacy, safety, and pharmacokinetic studies are not publicly available, some insights can be gleaned from the scientific literature.

In Vitro Profile: Studies have confirmed the high selectivity and affinity of this compound for the dopamine D3 receptor in vitro.[1]

In Vivo Studies: A significant portion of the publicly accessible in vivo research on this compound involves its radiolabeled form, [11C]this compound, used as a positron emission tomography (PET) ligand to study the dopamine D3 receptor in the primate brain. These studies in cynomolgus monkeys aimed to characterize the in vivo binding of the ligand. The results indicated a low specific binding signal in vivo, which researchers hypothesized could be due to high occupancy of the D3 receptors by endogenous dopamine or challenges in translating the high in vitro affinity to the in vivo environment.[1][3]

A study on the cardiovascular effects of this compound has been mentioned, suggesting that its safety profile has been investigated, though the specific findings of this research are not detailed in the available literature.[4]

Experimental Protocols

Detailed experimental protocols for preclinical studies with this compound are not published. However, a validated analytical method for the quantification of this compound in plasma has been described, which is a critical component of pharmacokinetic and toxicokinetic studies.

Table 1: Analytical Method for this compound Quantification in Plasma

| Parameter | Description |

| Method | High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) |

| Biological Matrix | Dog and Rat Plasma |

| Extraction Method | Liquid-liquid extraction with 1-chlorobutane |

| Recovery | Approximately 90% |

| Column | Supelcosil-LC-18-DB (250*4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium-acetate (40:25:35) |

| Detection Wavelength | 254 nm |

| Linear Range | 10 - 2000 ng/mL |

| Lower Limit of Quantification | 10 ng/mL |

This information is based on a published analytical method and does not represent a complete preclinical study protocol.

Signaling Pathway

This compound targets the dopamine D3 receptor, which is a Gαi/o-coupled GPCR. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.

Conclusion

This compound is a selective dopamine D3 receptor antagonist that has been evaluated in preclinical settings. While the publicly available data are limited, they establish its mechanism of action and provide a foundation for its potential therapeutic application in neuropsychiatric disorders. The lack of detailed public reports on its pharmacokinetics, toxicology, and efficacy in animal models prevents a comprehensive, in-depth analysis at this time. Further disclosure of data from the developers will be necessary to fully understand the preclinical profile of this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

RGH-1756 as a PET Radioligand for Dopamine D3 Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RGH-1756, a compound investigated as a potential positron emission tomography (PET) radioligand for the dopamine (B1211576) D3 receptor (D3R). The dopamine D3 receptor is a protein of significant interest in the pathophysiology and treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1] The development of selective D3R radioligands is crucial for understanding its role in these conditions and for the development of novel therapeutics.

Introduction to this compound

This compound emerged as a promising candidate for a D3 receptor-selective PET radioligand due to its favorable in vitro binding characteristics.[1] However, subsequent in vivo evaluation revealed challenges in its utility for imaging the D3 receptor in the primate brain. This guide will synthesize the publicly available information on this compound, including its preclinical in vivo evaluation and the relevant signaling pathways of its target, the dopamine D3 receptor.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[] Upon binding of an agonist, the D3 receptor primarily couples to the Gi/o class of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Beyond the canonical cAMP pathway, D3 receptor activation can modulate various downstream effectors, including protein kinases and ion channels, influencing neuronal excitability and gene expression.[3]

Preclinical In Vivo Evaluation of [11C]this compound

The primary in vivo evaluation of [11C]this compound was conducted in cynomolgus monkeys using PET imaging. The study aimed to characterize the binding of this novel radioligand to D3 receptors in the brain.[1]

Experimental Protocol: In Vivo PET Imaging in Cynomolgus Monkeys

While a detailed, step-by-step protocol is not publicly available, the general methodology involved the following:

-

Animal Model: Cynomolgus monkeys were used for the PET imaging studies.[1]

-

Radioligand: this compound was radiolabeled with carbon-11 (B1219553) ([11C]).

-

Imaging Procedure: Dynamic PET scans were performed following the intravenous injection of [11C]this compound.[1]

-

Blocking Studies: To assess specific binding, pretreatment with unlabeled this compound and the D2/D3 antagonist raclopride (B1662589) was performed.[1] The 5-HT1A antagonist WAY-100635 was also used to evaluate potential off-target binding.[1]

Summary of In Vivo Findings

The PET study in cynomolgus monkeys revealed the following key findings:

-

Homogeneous Distribution: [11C]this compound showed a rather homogeneous distribution in the brain.[1]

-

Low Specific Binding: The regional binding potential (BP) values were low, ranging from 0.17 to 0.48.[1]

-

Saturable Binding: Pretreatment with unlabeled this compound led to a decrease in radioligand binding, indicating that the binding is saturable.[1]

-

Partial D2/D3 Receptor Occupancy: The D2/D3 antagonist raclopride partially inhibited the binding of [11C]this compound in several brain regions, including the striatum.[1]

-

No 5-HT1A Receptor Interaction: The 5-HT1A antagonist WAY-100635 had no discernible effect on [11C]this compound binding.[1]

Table 1: Summary of In Vivo PET Imaging Results for [11C]this compound

| Parameter | Finding | Reference |

| Brain Distribution | Homogeneous | [1] |

| Binding Potential (BP) | 0.17 - 0.48 | [1] |

| Specific Binding Signal | Low | [1] |

| Effect of Unlabeled this compound | Decreased binding (saturable) | [1] |

| Effect of Raclopride | Partial inhibition of binding | [1] |

| Effect of WAY-100635 | No evident effect | [1] |

Discussion and Conclusion

Despite promising in vitro data suggesting high affinity and selectivity for the D3 receptor, [11C]this compound demonstrated a low signal for specific binding in vivo.[1] The study in cynomolgus monkeys indicated that the favorable in vitro binding characteristics of this compound did not translate to a robust in vivo PET signal.[1] One hypothesis for this discrepancy is that the in vitro properties do not manifest in the in vivo environment.[1] Another possibility that was considered is the high occupancy of D3 receptors by endogenous dopamine; however, this was not supported by the experimental evidence.[1]

Note: Detailed information regarding the chemical structure, synthesis, and comprehensive in vitro binding profile of this compound is not publicly available and is likely proprietary.

References

- 1. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

Unveiling RGH-1756: A Dopamine D3 Receptor Antagonist

Budapest, Hungary - Gedeon Richter Plc., a Hungarian multinational pharmaceutical company, has been at the forefront of developing novel compounds for central nervous system disorders. Among their investigational drugs is RGH-1756, a selective antagonist of the dopamine (B1211576) D3 receptor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential therapeutic applications.

Introduction to Dopamine D3 Receptor and this compound

The dopamine D3 receptor, predominantly expressed in the limbic areas of the brain, is a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. This compound was developed by Gedeon Richter as a selective antagonist for this receptor, with the aim of modulating dopaminergic neurotransmission to achieve therapeutic benefits. Preclinical studies have explored its potential in cognitive enhancement and as a tool for in vivo imaging of D3 receptors.

Mechanism of Action: D3 Receptor Antagonism

This compound exerts its pharmacological effects by binding to and blocking the dopamine D3 receptor. As a member of the D2-like family of G protein-coupled receptors (GPCRs), the D3 receptor is primarily coupled to the Gαi/o signaling pathway. Activation of this pathway by endogenous dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, this compound prevents dopamine from binding to the D3 receptor, thereby inhibiting this downstream signaling cascade.[1][2][3][4] This modulation of the dopaminergic system is the basis for its potential therapeutic effects.

Preclinical Evaluation

The development of this compound has involved a series of preclinical studies to characterize its binding affinity, in vivo behavior, and potential efficacy.

In Vitro Binding Affinity

While specific quantitative data from Gedeon Richter's internal studies on this compound are not publicly available, the compound is characterized as having a high in vitro affinity and selectivity for the dopamine D3 receptor. The general methodology for determining binding affinity for D3 receptor antagonists involves radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay (General)

A typical protocol to determine the binding affinity (Ki) of a compound like this compound for the D3 receptor would involve the following steps:

-

Tissue Preparation: Membranes from cells expressing the human dopamine D3 receptor are prepared.

-

Radioligand: A radiolabeled ligand with known high affinity for the D3 receptor (e.g., [³H]spiperone or [³H]methyl-spiperone) is used.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Imaging: Positron Emission Tomography (PET)

To assess the in vivo binding characteristics of this compound, a positron emission tomography (PET) study was conducted in monkeys using a radiolabeled version of the compound, [¹¹C]this compound.

Experimental Protocol: PET Imaging in Monkeys

The study aimed to evaluate the specific binding of [¹¹C]this compound to D3 receptors in the brain.

-

Radiolabeling: this compound was labeled with the positron-emitting isotope Carbon-11.

-

Animal Model: The study was conducted in cynomolgus monkeys.

-

Imaging Procedure: The monkeys were anesthetized and placed in a PET scanner. [¹¹C]this compound was administered intravenously, and dynamic PET scans were acquired over a period of time to measure the distribution and kinetics of the radiotracer in the brain.

-

Outcome: The study revealed that despite its high in vitro affinity, [¹¹C]this compound showed low specific binding to D3 receptors in vivo.[5] This finding suggested that either the in vivo affinity was insufficient to displace endogenous dopamine or that the density of D3 receptors was too low to generate a strong signal. A follow-up study involving dopamine depletion with reserpine (B192253) indicated that competition with endogenous dopamine was not the primary reason for the low in vivo signal.[6]

Behavioral Studies: Water Labyrinth Test

The potential cognitive-enhancing effects of this compound were investigated in a water labyrinth test in rats. This test assesses spatial learning and memory.

Experimental Protocol: Water Labyrinth Test

This behavioral paradigm evaluates the ability of rodents to learn and remember the location of a hidden platform in a water-filled maze.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. The pool is located in a room with various distal visual cues.

-

Procedure:

-

Acquisition Phase: Rats are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated over several trials and days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

Drug Administration: this compound would be administered to a group of animals before the trials, and their performance compared to a vehicle-treated control group.

-

Results: While specific data is not available, the study suggested that this compound may have cognition-enhancing properties.

Summary and Future Directions

This compound is a selective dopamine D3 receptor antagonist developed by Gedeon Richter. While it demonstrated high in vitro affinity for its target, in vivo PET imaging studies in monkeys showed low specific binding, highlighting the challenges of translating in vitro properties to an in vivo setting. Preclinical behavioral studies have suggested potential cognitive-enhancing effects. The development status of this compound is currently pending.[5] Further research would be needed to fully elucidate its therapeutic potential and to overcome the challenges observed in in vivo receptor occupancy studies. The exploration of compounds like this compound contributes to the broader understanding of the role of the dopamine D3 receptor in health and disease.

References

- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Lack of effect of reserpine-induced dopamine depletion on the binding of the dopamine-D3 selective radioligand, [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

RGH-1756: A High-Affinity Radioligand for In Vivo Exploration of the Dopamine D3 Receptor in Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RGH-1756, a selective radioligand for the dopamine (B1211576) D3 receptor, and its application in studying the pathophysiology of schizophrenia. While not a therapeutic agent, this compound serves as a critical research tool for in vivo imaging of D3 receptors, a key target in the dopamine hypothesis of schizophrenia. This document details the available data on this compound, the experimental protocols for its use, and the broader context of its utility in neuroscience research.

Introduction to this compound

This compound is a compound developed for use in Positron Emission Tomography (PET), a powerful in vivo imaging technique. It is labeled with the radioisotope Carbon-11 ([11C]) to allow for the visualization and quantification of its target in the living brain. The primary target of this compound is the dopamine D3 receptor, a member of the D2-like family of dopamine receptors.

The dopamine system, particularly the D2 receptor, has long been implicated in the pathophysiology of schizophrenia. Most antipsychotic medications exhibit antagonist activity at D2 receptors. However, the specific role of the D3 receptor subtype is an area of active investigation. D3 receptors are predominantly expressed in limbic areas of the brain, which are associated with emotion, motivation, and cognition—domains often disrupted in schizophrenia. Understanding the density, occupancy, and function of D3 receptors in both healthy individuals and those with schizophrenia is crucial for developing more targeted and effective therapeutics.

This compound was developed to meet the need for a highly selective and high-affinity PET radioligand to study the D3 receptor in vivo. Despite its high selectivity and affinity as demonstrated in in vitro studies, in vivo studies in non-human primates have revealed challenges in obtaining a strong signal, which is likely attributable to the very low density of D3 receptors in the primate brain.[1]

Quantitative Data

The following table summarizes the key characteristics of [11C]this compound as a radioligand for the dopamine D3 receptor based on available preclinical studies.

| Parameter | Finding | Species | Method | Reference |

| Receptor Target | Dopamine D3 Receptor | N/A | In vitro binding assays | [1] |

| In Vitro Properties | High selectivity and affinity | N/A | In vitro binding assays | [1] |

| In Vivo Binding | Low specific binding | Monkey | Positron Emission Tomography (PET) | [1] |

| Effect of Dopamine Depletion | No significant increase in binding after reserpine (B192253) treatment | Monkey | Positron Emission Tomography (PET) | [1] |

Experimental Protocols

The primary experimental application of [11C]this compound has been in PET imaging studies in non-human primates to validate its utility as a D3 receptor radioligand.

In Vivo PET Imaging of [11C]this compound in Monkeys

Objective: To measure the specific binding of [11C]this compound to dopamine D3 receptors in the living brain and to investigate the reasons for the observed low binding signal.

Methodology:

-

Animal Subjects: The study utilized three non-human primates.

-

Radioligand: [11C]this compound was synthesized and used as the PET tracer.

-

Imaging Equipment: A Positron Emission Tomography (PET) scanner was used to acquire dynamic brain images.

-

Baseline Scans: Each monkey underwent a baseline PET scan following the injection of a bolus of [11C]this compound to determine the baseline binding of the radioligand.

-

Dopamine Depletion Condition: To test the hypothesis that endogenous dopamine competes with [11C]this compound for D3 receptor binding, the monkeys were treated with reserpine (0.5 mg/kg). Reserpine is a monoamine-depleting agent that reduces the levels of dopamine in the brain.

-

Post-Reserpine Scans: Following reserpine administration, the PET scans with [11C]this compound were repeated.

-

Data Analysis: The PET data were analyzed to calculate the specific binding of [11C]this compound in various brain regions under both baseline and dopamine-depleted conditions. The results were compared to assess the impact of endogenous dopamine on radioligand binding.

Findings: The study found that there was no significant increase in [11C]this compound binding after treatment with reserpine.[1] This suggests that the low specific binding observed in vivo is not primarily due to competition with endogenous dopamine but rather may be a result of insufficient in vivo affinity of the radioligand for the low-density D3 receptors in the primate brain.[1]

Visualizations

Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates a simplified dopamine signaling pathway, highlighting the D3 receptor as the target of this compound.

Caption: Simplified Dopamine D3 receptor signaling pathway targeted by this compound.

Experimental Workflow for [11C]this compound PET Study

The diagram below outlines the workflow of the preclinical PET imaging study involving [11C]this compound.

Caption: Experimental workflow for the in vivo PET imaging study of [11C]this compound.

Conclusion and Future Directions

This compound is a valuable research tool for the in vivo investigation of dopamine D3 receptors. While preclinical studies have indicated challenges in its use for quantifying the low-density D3 receptors in the primate brain, the findings from these studies are crucial for the development of next-generation radioligands with even higher affinity and better in vivo imaging properties.[1]

The study of D3 receptors remains a significant area of interest in schizophrenia research. The development of improved imaging agents will be essential to fully elucidate the role of this receptor in the pathophysiology of the disorder and to aid in the development of novel D3-selective therapeutic agents. Future research should focus on:

-

Developing Novel Radioligands: Synthesizing and evaluating new PET tracers with higher in vivo affinity and specificity for the D3 receptor.

-

Human Studies: Once a suitable radioligand is validated, conducting PET studies in patients with schizophrenia and healthy controls to investigate potential differences in D3 receptor density and occupancy.

-

Pharmacological Challenge Studies: Utilizing selective D3 receptor antagonists and agonists in combination with PET imaging to probe the functional consequences of D3 receptor modulation.

By continuing to refine the tools available for studying the dopamine D3 receptor in vivo, the scientific community can move closer to a more complete understanding of its role in schizophrenia and other neuropsychiatric disorders.

References

RGH-1756: A Technical Overview of a Dopamine D3 Receptor Antagonist and its Limited Role in Neurological Research

Absence of Direct Research in Parkinson's Disease: A comprehensive review of available scientific literature reveals no direct clinical or preclinical research investigating the role of RGH-1756 specifically in Parkinson's disease. The primary focus of this compound research has been on its properties as a selective dopamine (B1211576) D3 receptor antagonist and its potential application in understanding cognitive function, rather than its therapeutic potential in neurodegenerative movement disorders like Parkinson's disease.

This technical guide provides a detailed summary of the existing knowledge on this compound, focusing on its mechanism of action, preclinical research findings, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is classified as a dopamine D3 receptor antagonist[1]. Dopamine receptors are crucial G protein-coupled receptors in the central nervous system, and the D3 subtype is implicated in various neurological and psychiatric conditions. As an antagonist, this compound binds to the D3 receptor, thereby blocking the action of the endogenous neurotransmitter, dopamine. This modulation of dopamine signaling has been a therapeutic strategy for conditions with dysregulated dopaminergic pathways. The investigation into D3 receptor antagonists for cognitive disorders is based on the hypothesis that they may possess cognition-enhancing properties[1].

Preclinical Research and PET Imaging Studies

The main body of preclinical research on this compound involves its use as a radiolabeled compound, [11C]this compound, for Positron Emission Tomography (PET) imaging in non-human primates[1][2]. These studies were designed to map the distribution and density of D3 receptors in the brain.

2.1. In Vitro Binding Characteristics

While specific quantitative data is limited in the provided search results, it is noted that this compound exhibited "promising binding characteristics" with "high selectivity and affinity" for the D3 receptor in laboratory-based in vitro assays[1][2].

2.2. In Vivo PET Study Findings

Contrary to its promising in vitro profile, [11C]this compound demonstrated low specific binding to D3 receptors in the brains of monkeys during PET scans[1][2]. The binding potential (BP), a measure of available receptor density, was found to be low, with values ranging from 0.17 to 0.48 across different brain regions[1].

Researchers proposed two main hypotheses for this discrepancy:

-

Insufficient In Vivo Affinity: The binding affinity observed in a controlled in vitro setting might not be maintained in the more complex biological environment of a living brain[1].

-

High Occupancy by Endogenous Dopamine: The brain's natural dopamine might be occupying the D3 receptors, preventing the radioligand from binding[1].

Experimental Protocols

3.1. In Vivo PET Imaging in Monkeys

The general protocol for the PET imaging studies, as inferred from the search results, is outlined below:

-

Animal Model: The experiments were conducted on monkeys[2].

-

Radioligand: [11C]this compound was utilized as the PET radioligand.

-

Imaging Procedure:

-

Baseline PET scans were performed to establish the binding of [11C]this compound under normal conditions.

-

In a follow-up experiment, monkeys were administered reserpine (B192253) (0.5 mg/kg) to deplete their natural dopamine levels[2].

-

PET scans were then repeated to observe any changes in [11C]this compound binding.

-

-

Blocking Studies for Specificity Confirmation:

-

Pre-treatment with non-radiolabeled this compound was performed, which led to a reduction in the binding of the radioligand, confirming specific binding[1].

-

The D2/D3 antagonist, raclopride, was used and was found to partially inhibit the binding of [11C]this compound, indicating some level of D2 receptor interaction[1].

-

The 5-HT1A antagonist, WAY-100635, was used as a control and had no discernible effect on [11C]this compound binding[1].

-

-

Data Analysis: The specific binding of the radioligand in various brain regions was quantified by calculating the regional binding potential (BP) values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the PET imaging experiments.

Caption: Proposed mechanism of this compound as a D3 receptor antagonist.

Caption: Experimental workflow for in vivo PET imaging of [11C]this compound.

Conclusion

References

Understanding RGH-1756: An In-depth Technical Guide to its In Vivo Binding Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGH-1756 is a novel pharmacological agent targeting the dopamine (B1211576) D3 receptor, a key player in various neuropsychiatric disorders. Understanding its in vivo binding characteristics is paramount for its development as a potential therapeutic. This technical guide provides a comprehensive overview of the available in vivo binding data for this compound, details established experimental protocols for assessing dopamine D3 receptor occupancy, and illustrates the intricate signaling pathways associated with this receptor. While comprehensive quantitative in vivo binding data for this compound remains limited in publicly accessible literature, this guide synthesizes the existing knowledge, primarily from primate positron emission tomography (PET) studies, to offer a foundational understanding for researchers in the field.

In Vivo Binding Properties of this compound

The primary in vivo characterization of this compound has been conducted using its radiolabeled form, [11C]this compound, in positron emission tomography (PET) studies on cynomolgus monkeys. These studies aimed to evaluate its suitability as a radioligand for imaging dopamine D3 receptors.

Key Findings:

-

Low In Vivo Specific Binding: Despite demonstrating high selectivity and affinity for the dopamine D3 receptor in in vitro assays, [11C]this compound exhibited low specific binding in the primate brain in vivo.

-

Homogeneous Distribution: The radioligand showed a relatively uniform distribution throughout the brain.

-

Saturable Binding: Pre-treatment with unlabeled this compound led to a decrease in the binding of [11C]this compound to the levels observed in the cerebellum (a region with low D3 receptor density), indicating that the binding is saturable.

-

Limited Displacement by a D2/D3 Antagonist: The D2/D3 antagonist raclopride (B1662589) only partially inhibited the binding of [11C]this compound in brain regions such as the striatum, mesencephalon, and neocortex.

-

No Effect of 5-HT1A Antagonist: The 5-HT1A antagonist WAY-100635 did not show any discernible effect on [11C]this compound binding.

-

Influence of Endogenous Dopamine: To investigate the low in vivo binding, a study was conducted to deplete endogenous dopamine using reserpine. The results indicated that the low specific binding of [11C]this compound was not primarily due to competition with endogenous dopamine. This suggests that the affinity of the radioligand in the in vivo environment may not be sufficient to provide a strong signal, especially given the relatively low density of D3 receptors in the primate brain.

Quantitative Data

The following table summarizes the reported regional binding potential (BP) values for [11C]this compound in the cynomolgus monkey brain from PET studies. The binding potential is a measure of the density of available receptors that is proportional to Bmax/Kd.

| Brain Region | Binding Potential (BP) Range |

| Various Brain Regions | 0.17 - 0.48 |

Note: The available literature provides a range for BP values across different brain regions rather than specific values for each region.

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of this compound are not extensively published. However, based on the available studies and general methodologies for dopamine D3 receptor occupancy, the following protocols can be outlined.

In Vivo Receptor Occupancy Measurement using PET Imaging

This protocol is based on the studies performed with [11C]this compound in non-human primates.

Objective: To determine the in vivo binding characteristics and receptor occupancy of this compound at dopamine D3 receptors.

Materials:

-

[11C]this compound (radioligand)

-

Unlabeled this compound (for blocking studies)

-

Test animals (e.g., cynomolgus monkeys)

-

PET scanner

-

Anesthesia and physiological monitoring equipment

-

Arterial blood sampling equipment (for metabolite analysis)

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain physiological parameters (heart rate, blood pressure, temperature) within the normal range. Place an intravenous catheter for radioligand injection and an arterial line for blood sampling.

-

Baseline Scan: Inject a bolus of [11C]this compound intravenously and acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

-

Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.

-

Blocking Scan: On a separate day, administer a pre-treatment dose of unlabeled this compound intravenously at a specified time before the injection of [11C]this compound. Repeat the PET scan and blood sampling as in the baseline condition.

-

Data Analysis:

-

Reconstruct the dynamic PET images.

-

Define regions of interest (ROIs) on the brain images.

-

Generate time-activity curves (TACs) for each ROI.

-

Analyze the TACs using appropriate pharmacokinetic models (e.g., simplified reference tissue model) to estimate binding parameters such as the binding potential (BP).

-

Calculate receptor occupancy by comparing the BP in the baseline and blocking scans: % Occupancy = [(BP_baseline - BP_blocked) / BP_baseline] * 100

-

Ex Vivo Autoradiography for Receptor Occupancy

While not specifically reported for this compound, ex vivo autoradiography is a common preclinical method to determine receptor occupancy.

Objective: To quantify the occupancy of dopamine D3 receptors by this compound in the brain at a specific time point after administration.

Materials:

-

This compound

-

Rodents (e.g., rats or mice)

-

A selective D3 receptor radioligand (e.g., [3H]PD128907)

-

Cryostat

-

Autoradiography film or phosphor imaging plates

-

Image analysis software

Procedure:

-

Drug Administration: Administer different doses of this compound to groups of animals. Include a vehicle control group.

-

Radioligand Injection: At the time of expected peak brain concentration of this compound, inject a tracer dose of the D3 radioligand intravenously.

-

Tissue Collection: After a sufficient time for the radioligand to reach equilibrium, euthanize the animals and rapidly excise the brains. Freeze the brains immediately.

-

Sectioning: Cut thin (e.g., 20 µm) coronal brain sections using a cryostat.

-

Autoradiography: Expose the brain sections to autoradiography film or a phosphor imaging plate.

-

Image Analysis: Quantify the optical density of the autoradiograms in D3 receptor-rich regions (e.g., nucleus accumbens, islands of Calleja).

-

Occupancy Calculation: Calculate receptor occupancy for each dose group relative to the vehicle-treated group.

Dopamine D3 Receptor Signaling Pathways

This compound exerts its effects by binding to the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist to the D3 receptor initiates a cascade of intracellular events. As an antagonist, this compound would block these downstream effects.

Canonical G Protein-Coupled Signaling

The D3 receptor primarily couples to inhibitory G proteins (Gi/o).

Description of the Pathway:

-

Agonist Binding: Dopamine binds to and activates the D3 receptor.

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gi/o protein, leading to its activation and dissociation from the beta-gamma subunits.

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Decreased PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

-

Altered Downstream Signaling: The change in PKA activity modulates the phosphorylation of various downstream target proteins, affecting cellular processes such as gene transcription and ion channel activity.

This compound, as an antagonist, would bind to the D3 receptor and prevent dopamine from initiating this signaling cascade.

Other Signaling Mechanisms

Beyond the canonical pathway, D3 receptor activation can also lead to:

-

Modulation of Ion Channels: The beta-gamma subunits of the activated G protein can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

-

Activation of Kinase Cascades: D3 receptor activation has been linked to the activation of other kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.

-

Receptor Heteromerization: The D3 receptor can form heterodimers with other dopamine receptors (e.g., D1 and D2 receptors), which can alter its signaling properties and pharmacological profile.

Conclusion

This compound is a dopamine D3 receptor ligand that has been evaluated in vivo using PET imaging. The available data suggest that while it demonstrates target engagement, its in vivo binding signal is low, which may present challenges for its use as a PET radioligand. Further preclinical studies are necessary to fully elucidate its in vivo binding properties, including dose-dependent receptor occupancy and its pharmacokinetic/pharmacodynamic relationship. A thorough understanding of these parameters is critical for the continued development of this compound as a potential therapeutic agent for neuropsychiatric conditions. The detailed signaling pathways and experimental workflows provided in this guide offer a framework for future research and development efforts in this area.

RGH-1756: A Technical Analysis of its Interaction with the Endogenous Dopamine System

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of RGH-1756, a selective dopamine (B1211576) D3 receptor antagonist. It consolidates the available preclinical data to elucidate the compound's pharmacological profile and explores its complex relationship with endogenous dopamine. The primary focus is on the in vivo positron emission tomography (PET) imaging studies that have sought to characterize the binding of this compound in the primate brain and investigate the hypothesis of high receptor occupancy by endogenous dopamine. This guide includes a summary of quantitative data, detailed experimental methodologies derived from published literature, and visualizations of key pathways and experimental workflows to support further research and development.

Introduction

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1] Consequently, the D3 receptor has emerged as a significant target for therapeutic intervention. This compound is a novel compound identified as a potent and selective D3 receptor antagonist.[1] Initial in vitro studies demonstrated its promising high affinity and selectivity for the D3 receptor. However, subsequent in vivo imaging studies presented a more complex picture, raising critical questions about the interplay between this compound and endogenous dopamine levels at the D3 receptor. This document aims to dissect these findings and provide a comprehensive technical resource for the scientific community.

Pharmacological Profile of this compound

In Vitro Binding Affinity

While specific Ki values for this compound are not publicly available in the reviewed literature, it is consistently described as having high selectivity and affinity for the dopamine D3 receptor in vitro.[1][2] For a comprehensive understanding, a detailed binding affinity profile is necessary.

| Target | Binding Affinity (Ki) | Species | Assay Method | Reference |

| Dopamine D3 Receptor | Data not available | Data not available | Data not available | |

| Dopamine D2 Receptor | Data not available | Data not available | Data not available | |

| Serotonin 1A Receptor | Data not available | Data not available | Data not available | |

| Other receptors | Data not available | Data not available | Data not available | |

| Table 1: In Vitro Binding Profile of this compound. A complete quantitative analysis requires specific binding affinity (Ki) values which are not currently available in the public domain. |

In Vivo Studies: Probing the Dopamine-RGH-1756 Interaction

The primary investigation into the relationship between this compound and endogenous dopamine comes from positron emission tomography (PET) studies in non-human primates.

Primate PET Imaging with [11C]this compound

Initial PET studies using the radiolabeled version of the compound, [11C]this compound, were conducted in cynomolgus monkeys to characterize its in vivo binding profile.

Key Findings:

-

The radioligand showed a relatively homogenous distribution throughout the brain.[1]

-

Regional binding potential (BP) values were modest, ranging from 0.17 to 0.48.[1]

-

Pre-treatment with unlabeled this compound led to a reduction in radioligand binding to the level of the cerebellum, which was used as a reference region, indicating saturable binding.[1]

-

Despite the high in vitro affinity, the in vivo PET signal for specific binding to D3 receptors was low.[1][2]

This discrepancy between in vitro and in vivo findings led to a central hypothesis: the low specific binding of [11C]this compound in vivo could be due to high occupancy of the D3 receptors by endogenous dopamine.[1]

| Parameter | Value | Species | Method | Reference |

| Regional Binding Potential (BP) | 0.17 - 0.48 | Cynomolgus Monkey | [11C]this compound PET | [1] |

| Table 2: In Vivo Binding Potential of [11C]this compound in the Primate Brain. |

The Dopamine Depletion Experiment

To test the hypothesis of endogenous dopamine competition, a follow-up PET study was conducted involving the depletion of endogenous dopamine.

Experimental Design:

-

Subjects: Three cynomolgus monkeys.[2]

-

Condition 1 (Baseline): PET scans were performed with [11C]this compound under normal physiological conditions.[2]

-

Condition 2 (Dopamine Depletion): The monkeys were treated with reserpine (B192253), a vesicular monoamine transporter (VMAT) inhibitor that depletes stores of dopamine. Following reserpine administration, the [11C]this compound PET scans were repeated.[2]

Results:

-

The administration of reserpine did not lead to any discernible increase in the specific binding of [11C]this compound.[2]

-

There was no significant change in the regional distribution or binding potential of the radioligand after dopamine depletion.[2]

Conclusion: The lack of increased [11C]this compound binding after dopamine depletion suggests that competition with endogenous dopamine is not the primary factor responsible for the low in vivo signal.[2] The researchers concluded that a very high affinity is likely required for a radioligand to successfully image the relatively low density of D3 receptors present in the primate brain.[2]

| Compound | Dosage | Route of Administration | Purpose | Reference |

| Reserpine | 0.5 mg/kg | Not specified | To deplete endogenous dopamine stores | [2] |

| Table 3: Compound Used in the Dopamine Depletion Study. |

Experimental Protocols

General Protocol for Primate PET Imaging

The following is a generalized protocol based on standard practices for PET imaging in non-human primates, as specific details for the this compound studies are not fully available.

-

Radioligand Synthesis: The synthesis of [11C]this compound would involve the labeling of a suitable precursor with [11C]methyl iodide or another 11C-synthon, followed by purification via high-performance liquid chromatography (HPLC).

-

Animal Preparation: Cynomolgus monkeys are typically fasted overnight. Anesthesia is induced and maintained throughout the scanning procedure. Vital signs are monitored continuously.

-

Radioligand Administration: A bolus injection of [11C]this compound is administered intravenously at the start of the scan. The exact injected dose and specific activity would be recorded.

-

PET Scan Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes to capture the kinetics of the radioligand in the brain.

-

Image Analysis: The acquired PET data is reconstructed into a series of 3D images over time. Regions of interest (ROIs) are drawn on the images, often co-registered with an MRI for anatomical reference.

-

Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. The binding potential (BP) is then calculated using a kinetic model, such as the simplified reference tissue model (SRTM), with the cerebellum serving as the reference region.

Dopamine Depletion Protocol

-

Baseline Scan: A baseline [11C]this compound PET scan is performed as described above.

-

Reserpine Administration: Reserpine (0.5 mg/kg) is administered to the monkeys. The time between reserpine administration and the follow-up PET scan is critical to ensure maximal dopamine depletion.

-

Follow-up Scan: A second [11C]this compound PET scan is conducted following the same procedure as the baseline scan.

-

Data Comparison: The binding potential values from the baseline and post-reserpine scans are compared to determine the effect of dopamine depletion.

Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a Gi/o-coupled receptor. Its activation by an agonist, such as dopamine, initiates an intracellular signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound, as an antagonist, would block this action.

Caption: Simplified signaling pathway of the dopamine D3 receptor.

Experimental Workflow for Dopamine Depletion Study

The logical flow of the experiment to test the endogenous dopamine competition hypothesis is outlined below.

Caption: Logical workflow of the this compound dopamine depletion experiment.

Discussion and Future Directions

The studies on this compound and its interaction with the endogenous dopamine system highlight a crucial challenge in the development of radioligands for PET imaging, particularly for receptors with low density in the brain. The initial, logical hypothesis of competition with endogenous dopamine was elegantly tested and, based on the available data, refuted. This points towards other factors, such as the inherent properties of the radioligand or the microenvironment of the receptor, playing a more significant role in the observed low in vivo signal.

For future research, the following steps are recommended:

-

Publication of Quantitative Data: The public dissemination of the full in vitro binding profile of this compound is essential for a complete understanding of its pharmacology.

-

Development of Higher Affinity Radioligands: The findings suggest that new D3 receptor radioligands with even higher affinity may be required for successful quantitative PET imaging.

-

Further Investigation of this compound's Therapeutic Potential: The lack of a strong in vivo PET signal does not preclude the therapeutic efficacy of this compound as a D3 antagonist. Further behavioral and pharmacological studies are warranted to explore its potential in treating neuropsychiatric disorders.

This technical guide provides a consolidated view of the current understanding of this compound's relationship with endogenous dopamine. While some quantitative details remain to be fully elucidated, the experimental paradigm described offers valuable insights for the broader field of neuroreceptor pharmacology and drug development.

References

- 1. Quantification of ligand PET studies using a reference region with a displaceable fraction: application to occupancy studies with [11C]-DASB as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 11C, 18F, 15O, and 13N radiolabels for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RGH-1756 PET Imaging in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGH-1756, also known as [¹¹C]this compound, is a radiolabeled small molecule designed as a selective antagonist for the dopamine (B1211576) D3 receptor. Positron Emission Tomography (PET) imaging with [¹¹C]this compound has been investigated in non-human primates to study the in vivo distribution and density of D3 receptors in the brain. However, preclinical studies in monkeys have indicated challenges with this tracer, specifically low specific binding in vivo.[1] This document provides a detailed protocol based on available research and general best practices for PET imaging in non-human primates, while also acknowledging the known limitations of [¹¹C]this compound.

Signaling Pathway of Dopamine D3 Receptor

Dopamine D3 receptors are primarily expressed in the limbic regions of the brain and are involved in modulating locomotion, cognition, and emotion. As a G protein-coupled receptor, its signaling cascade is crucial for these functions.

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Animal Preparation and Handling

A standardized protocol for animal preparation is critical for reproducible PET imaging results. The following steps are based on general procedures for non-human primate imaging.[2][3][4][5]

-

Animal Selection: Healthy, adult non-human primates (e.g., rhesus monkeys, cynomolgus monkeys) with weights appropriate for the scanner bore are typically used.[5][6]

-

Fasting: Animals should be fasted overnight prior to the scan to minimize potential metabolic variability.[4][5]

-

Anesthesia: Anesthesia is induced to prevent movement during the scan. A common regimen involves initial sedation with ketamine (e.g., 10 mg/kg, intramuscularly) followed by maintenance with isoflurane (B1672236) (e.g., 1-3%) in oxygen delivered via an endotracheal tube.[4] Vital signs (heart rate, respiration, blood oxygen saturation) should be monitored throughout the procedure.

-

Catheterization: Intravenous catheters should be placed for radiotracer administration and potentially for blood sampling.[4][6] An arterial line may be considered for metabolite analysis and the generation of an arterial input function.[6]

Radiotracer Administration and PET Scan Acquisition